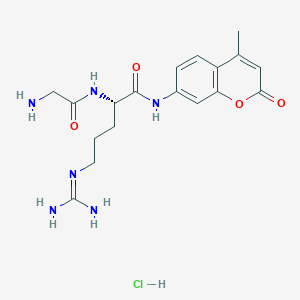
(2E)-1-(2,5-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(2,5-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as 2E-2,5-DCPT, is a synthetic phenylpropene that has been used in a variety of scientific research applications. It has been studied for its potential as an insecticide, herbicide, and fungicide, as well as its potential to act as an antioxidant and anti-inflammatory agent. Furthermore, it has been studied for its potential to interact with various cellular pathways and receptors.
Wissenschaftliche Forschungsanwendungen
2E-2,5-DCPT has been studied for its potential as an insecticide, herbicide, and fungicide. It has also been studied for its potential to act as an antioxidant and anti-inflammatory agent. Furthermore, it has been studied for its potential to interact with various cellular pathways and receptors.
Wirkmechanismus
2E-2,5-DCPT is believed to act as an agonist of the nicotinic acetylcholine receptor (nAChR). This receptor is a ligand-gated ion channel that is found in the central and peripheral nervous systems of vertebrates and invertebrates. It is believed that 2E-2,5-DCPT binds to the nAChR and activates it, leading to an influx of calcium ions into the cell. This influx of calcium ions is believed to be responsible for the insecticidal, herbicidal, and fungicidal effects of 2E-2,5-DCPT.
Biochemical and Physiological Effects
2E-2,5-DCPT has been shown to act as an antioxidant and anti-inflammatory agent in vitro. It has also been shown to inhibit the release of histamine from mast cells, suggesting that it could have anti-allergic effects. Additionally, it has been shown to have some anti-cancer effects, although further research is needed to determine the extent of these effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2E-2,5-DCPT in lab experiments include its low cost and availability, as well as its ability to interact with various cellular pathways and receptors. The main limitation of using 2E-2,5-DCPT in lab experiments is that it is a synthetic compound, and its effects may not be fully understood or accurately predicted.
Zukünftige Richtungen
For the research and application of 2E-2,5-DCPT include further investigation into its potential as an insecticide, herbicide, and fungicide, as well as its potential to act as an antioxidant and anti-inflammatory agent. Additionally, further research should be conducted to determine the extent of its anti-cancer effects, as well as its potential to interact with other cellular pathways and receptors. Finally, further research should be conducted to determine the safety and efficacy of 2E-2,5-DCPT in humans.
Synthesemethoden
2E-2,5-DCPT can be synthesized through the reaction of 2,5-dichlorobenzaldehyde and 2,3,4-trimethoxyphenylpropene. The reaction is catalyzed using a palladium-based catalyst, and the product is obtained in good yields. The reaction is carried out in a solvent such as methanol, ethanol, or dimethylformamide (DMF).
Eigenschaften
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2O4/c1-22-16-9-5-11(17(23-2)18(16)24-3)4-8-15(21)13-10-12(19)6-7-14(13)20/h4-10H,1-3H3/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRQJDXDCIZOBV-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[Cyano(2-fluorophenyl)methyl]acetamide](/img/structure/B6358937.png)











